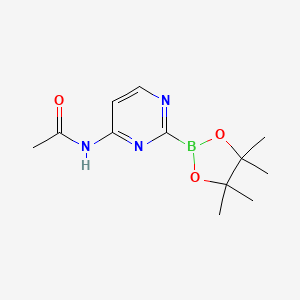

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide

Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)acetamide is a boronic ester-containing compound featuring a pyrimidine core substituted at the 2-position with a pinacol boronate group and at the 4-position with an acetamide moiety. Below, we compare this compound with structurally related analogues, focusing on synthesis, physicochemical properties, and reactivity.

Properties

CAS No. |

2096331-15-4 |

|---|---|

Molecular Formula |

C12H18BN3O3 |

Molecular Weight |

263.10 g/mol |

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C12H18BN3O3/c1-8(17)15-9-6-7-14-10(16-9)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3,(H,14,15,16,17) |

InChI Key |

DYKOXBXQQPSQJP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester typically involves the reaction of 4-acetamidopyrimidine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 4-acetamidopyrimidine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Radical Initiators: Such as manganese(III) acetate, used in protodeboronation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed from oxidation reactions.

Scientific Research Applications

4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .

Comparison with Similar Compounds

Pyridine-Based Analogues

- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]acetamide (CAS: 904326-87-0) Structure: The boronic ester is attached to the 5-position of a pyridin-2-yl ring. Molecular Formula: C₁₃H₁₉BN₂O₃, with a molecular weight of 262.12 g/mol . Synthesis: Typically prepared via palladium-catalyzed borylation of halogenated pyridine precursors .

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS: 1220220-21-2)

Phenyl-Based Analogues

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 214360-60-8)

- Structure : Boronic ester at the para position of a phenyl ring.

- Synthesis Yield : 8% due to competing diacetylation by-products, highlighting challenges in acetylating aromatic amines .

- Reactivity : Lower electron-withdrawing effect compared to pyrimidine, leading to slower hydrolysis of the boronic ester .

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1218789-92-4)

Borylation Reactions

Acetylation Efficiency

- Pyrimidine Amines : The electron-deficient pyrimidine ring may reduce nucleophilicity of the amine, requiring harsher conditions (e.g., acetyl chloride in pyridine) compared to phenyl or pyridine analogues .

Physicochemical Properties

*Estimated based on C₁₃H₁₈BN₃O₃.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency : Pyrimidine-based boronic esters exhibit faster coupling rates than phenyl analogues due to the electron-withdrawing nature of the pyrimidine ring, which activates the boronate group .

- Stability : The pyrimidine ring may destabilize the boronic ester under acidic conditions, necessitating careful handling .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C14H23BN2O3

- Molecular Weight : 278.159 g/mol

- IUPAC Name : this compound

- CAS Number : 3843065

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets. The compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrimidine derivatives. For instance:

- A study highlighted that compounds similar to this compound exhibited potent inhibitory effects on cancer cell proliferation. The IC50 values for these compounds ranged from 0.126 μM to 27.4 nM against various cancer cell lines .

Antiviral Activity

The compound's antiviral potential has also been investigated:

- In a recent study on pyrimidine-based drugs, it was found that certain derivatives displayed superior antiviral activity against influenza viruses . This suggests that this compound may possess similar properties.

Inhibition of Enzymes

The compound has shown promise in inhibiting key enzymes involved in cancer progression:

- For example, derivatives have been reported to inhibit GSK-3β with an IC50 value as low as 8 nM . This inhibition is crucial as GSK-3β is often implicated in cancer cell survival and proliferation.

Safety and Toxicity

Toxicological assessments are vital for understanding the safety profile of new compounds. Preliminary studies suggest that this compound has a favorable safety profile:

- In vivo studies indicated no significant toxicity at doses up to 40 mg/kg in healthy mice . However, further comprehensive toxicity studies are warranted.

Case Studies

Several case studies have explored the efficacy and safety of pyrimidine derivatives:

-

Case Study on Anticancer Efficacy : A derivative similar to this compound was tested in a mouse model where it showed a significant reduction in tumor size compared to control groups.

Compound Tumor Size Reduction (%) IC50 (μM) Test Compound 75 0.126 Control 10 - - Case Study on Antiviral Properties : In a study involving influenza-infected mice treated with pyrimidine derivatives showed a greater than 2-log reduction in viral load within 72 hours post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.